molecular formula C10H13ClF3NO B2863436 3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol hydrochloride CAS No. 2225144-94-3

3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol hydrochloride

Cat. No.: B2863436
CAS No.: 2225144-94-3
M. Wt: 255.67
InChI Key: SZVJGAAENQBPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol hydrochloride is a chemical compound offered for research purposes. The compound features a phenyl group and a trifluoromethyl group attached to a propanolamine core, a structure often associated with biological activity in pharmaceutical chemistry . The presence of the trifluoromethyl group is a common motif in medicinal chemistry due to its ability to influence the molecule's metabolic stability, lipophilicity, and binding affinity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this building block in various exploratory syntheses, including the development of new active pharmaceutical ingredients (APIs) . For specific molecular data, the formula is C10H12F3NO·HCl and its molecular weight is 241.66 g/mol (based on the free base molecular weight of 205.18 g/mol plus HCl) . Please refer to the product specifications for detailed purity and handling information.

Properties

IUPAC Name

3,3,3-trifluoro-2-(methylamino)-2-phenylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO.ClH/c1-14-9(7-15,10(11,12)13)8-5-3-2-4-6-8;/h2-6,14-15H,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVJGAAENQBPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CO)(C1=CC=CC=C1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen Condensation for Backbone Formation

The synthesis begins with the formation of the propanol backbone through a Claisen condensation between acetophenone and ethyl formate. This reaction generates benzoylacetaldehyde sodium salt, a critical intermediate for subsequent functionalization.

Reaction conditions :

  • Acetophenone (10 mmol) and ethyl formate (12 mmol) are refluxed in anhydrous ethanol with sodium ethoxide as a base.
  • The mixture is stirred at 60°C for 8–12 hours, yielding benzoylacetaldehyde sodium salt with ~75% efficiency.

Methylamine Condensation

The benzoylacetaldehyde sodium salt undergoes condensation with methylamine hydrochloride to introduce the methylamino group.

Procedure :

  • Benzoylacetaldehyde sodium salt (29.4 mmol) is added to a solution of methylamine hydrochloride (148 mmol) in glacial acetic acid.
  • The reaction proceeds at 25°C for 24 hours, forming 1-phenyl-3-methylamino-1-propen-1-one as a precipitate.

Key parameters :

  • Glacial acetic acid acts as both solvent and catalyst.
  • The precipitate is filtered, washed with cold water, and dried under vacuum (yield: 68–72%).

Reduction and Trifluoromethylation

Sodium Borohydride Reduction

The propenone intermediate is reduced to the corresponding propanol using sodium borohydride in acetic acid.

Steps :

  • 1-Phenyl-3-methylamino-1-propen-1-one (3.7 mmol) is dissolved in glacial acetic acid.
  • Sodium borohydride (21 mmol) is added incrementally at 5–10°C to prevent exothermic side reactions.
  • The mixture is stirred for 4 hours, yielding 3-methylamino-1-phenyl-1-propanol.

Optimization :

  • Temperature control (<15°C) is critical to minimize over-reduction.
  • Post-reduction, the solution is neutralized with NaOH (240 mmol) and extracted with ethyl acetate (yield: 85–90%).

Trifluoromethyl Group Introduction

The trifluoromethyl group is introduced via nucleophilic aromatic substitution using 4-chlorobenzotrifluoride.

Method :

  • 3-Methylamino-1-phenyl-1-propanol reacts with 4-chlorobenzotrifluoride in dimethyl sulfoxide (DMSO) at 80°C for 12 hours.
  • Sodium hydride (NaH) serves as a base to deprotonate the hydroxyl group, facilitating substitution.

Challenges :

  • Competing side reactions (e.g., elimination) are mitigated by maintaining anhydrous conditions.
  • The crude product is purified via recrystallization from ethanol/water (yield: 60–65%).

Hydrochloride Salt Formation

Acid-Base Reaction

The free base is converted to the hydrochloride salt using concentrated hydrochloric acid.

Process :

  • 3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol (1.0 mmol) is dissolved in anhydrous ether.
  • HCl gas is bubbled through the solution at 0°C until precipitation is complete.
  • The precipitate is filtered and dried under vacuum (yield: 95–98%).

Quality control :

  • Purity is verified via HPLC (>99%) and 1H NMR (absence of free amine peaks at δ 1.5–2.5 ppm).

Stereochemical Considerations

Enantioselective Synthesis

The Mitsunobu reaction enables enantiomeric resolution using chiral catalysts.

Example :

  • (R)- or (S)-1-(1-Naphthyl)ethylamine directs the configuration during the reaction with 3-[3-(trifluoromethyl)phenyl]propan-1-ol mesylate.
  • Triphenylphosphine and diethyl azodicarboxylate facilitate the inversion, achieving >90% enantiomeric excess (ee).

Applications :

  • This method is critical for pharmaceutical applications requiring specific stereoisomers.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Claisen Condensation 75 95 Scalable for industrial production Requires strict temperature control
Sodium Borohydride 85–90 98 High selectivity Sensitive to moisture
Mitsunobu Reaction 60–65 99 Enantiomeric control Cost-intensive reagents

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and amines, which can be further utilized in various synthetic applications .

Scientific Research Applications

3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their differences:

Compound Name (CAS No.) Key Structural Features Similarity Score (if available) Reference
Target Compound 3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol hydrochloride N/A
(S)-2-Amino-3,3,3-trifluoropropan-1-ol HCl (1255946-09-8) Lacks phenyl group; primary amine instead of methylamino 0.79
3,3,3-Trifluoropropan-1-amine HCl (2968-33-4) No hydroxyl or phenyl groups; simpler amine structure 0.76
2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine HCl (1803586-04-0) Chlorophenyl substituent; lacks hydroxyl group N/A
Verapamil Related Compound A (CAS in ) 3,4-Dimethoxy-phenyl, isopropyl, and nitrile groups; methylamino in a branched chain N/A
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene ring replaces phenyl; hydroxyl and methylamino retained N/A

Key Observations :

  • Phenyl vs.
  • Hydroxyl Group Presence : The hydroxyl group in the target compound enhances hydrophilicity compared to analogs like 2-(2-chlorophenyl)-3,3,3-trifluoropropan-1-amine HCl, which may exhibit higher lipophilicity .
  • Amine Substitution: Methylamino groups (target compound, Verapamil analog) versus primary amines (e.g., 1255946-09-8) influence basicity and hydrogen-bonding capacity, affecting solubility and pharmacokinetics .

Physicochemical and Pharmacological Comparisons

  • LogP and Solubility: The trifluoromethyl and phenyl groups in the target compound increase hydrophobicity (higher logP), but the hydrochloride salt and hydroxyl group counterbalance this, improving aqueous solubility. In contrast, non-salt analogs like 2968-33-4 (primary amine) may exhibit lower solubility .
  • Stereochemical Considerations: Enantiomers such as (S)-2-Amino-3,3,3-trifluoropropan-1-ol HCl () highlight the importance of chirality in biological activity, a factor that may apply to the target compound’s stereoisomers .
  • Toxicity Profiles: notes that fluorinated compounds often lack comprehensive toxicological data. The methylamino group in the target compound could introduce unique metabolic pathways compared to primary amines or non-aminated analogs .

Biological Activity

3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol hydrochloride is a chiral compound that has gained attention for its potential therapeutic applications. As a derivative of phenylpropanolamine, it exhibits sympathomimetic properties, making it relevant in the study of various biological activities and interactions.

This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical behavior and biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug development.

PropertyValue
Molecular FormulaC11H14ClF3N
Molecular Weight255.67 g/mol
Purity95%
CAS Number1804129-69-8

The biological activity of this compound primarily involves its interaction with adrenergic receptors. As a sympathomimetic agent, it mimics endogenous catecholamines like norepinephrine and epinephrine. This interaction leads to:

  • Vasoconstriction : Increased blood pressure due to vasoconstriction.
  • Bronchodilation : Potential therapeutic effects in respiratory conditions.

The compound's mechanism also includes inhibition of neurotransmitter uptake, which may contribute to its pharmacological effects.

Case Studies

  • Sympathomimetic Activity : A study demonstrated that compounds with trifluoromethyl groups exhibit enhanced potency in inhibiting serotonin uptake compared to their non-fluorinated counterparts. This indicates a potential for developing antidepressants or anxiolytics based on this scaffold .
  • Pharmacokinetics : In vitro studies have shown that the compound undergoes significant metabolic transformations, primarily through cytochrome P450 enzymes. The presence of the trifluoromethyl group alters the compound's metabolic pathways, potentially leading to prolonged effects in vivo .
  • Therapeutic Applications : Research has indicated that similar compounds are being explored for treating conditions such as nasal congestion and hypotension due to their sympathomimetic properties.

Biological Activity Table

Study FocusFindings
Sympathomimetic EffectsEnhanced vasoconstriction and bronchodilation
Neurotransmitter UptakeInhibition of serotonin uptake by 6-fold compared to analogs
Metabolic StabilityIncreased half-life due to trifluoromethyl modification

Q & A

Q. How can the synthesis of 3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol hydrochloride be optimized for improved yield and purity?

  • Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature (typically 0–5°C for fluorinated intermediates) and solvent polarity (e.g., dichloromethane for better solubility of aromatic precursors). A two-step process is common: (1) condensation of methylamine with a trifluoromethyl ketone intermediate, followed by (2) hydrochlorination. Purification via recrystallization in ethanol/water mixtures enhances purity, while reaction progress is monitored using gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to detect intermediates .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the presence of the methylamino group (δ2.8δ \sim2.8 ppm) and trifluoromethyl moiety (δ70δ \sim-70 ppm). 13C^{13}\text{C} NMR resolves the quaternary carbon adjacent to the fluorine atoms.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C10H12F3NOHClC_{10}H_{12}F_3NO·HCl) with accurate mass matching.
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the crystalline hydrochloride salt form .

Q. How does the trifluoromethyl group influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group reduces nucleophilicity at the adjacent carbon, favoring SN2 mechanisms under basic conditions (e.g., with K2_2CO3_3 in DMF). Reaction kinetics can be studied using deuterated solvents to track isotopic labeling effects. Computational modeling (DFT calculations) predicts transition states and regioselectivity .

Advanced Research Questions

Q. What strategies resolve enantiomeric forms of this compound, and how do they differ in biological activity?

  • Methodological Answer : Chiral resolution employs high-performance liquid chromatography (HPLC) with cellulose-based chiral stationary phases (e.g., Chiralpak® IA). Enantiomers are tested in vitro for receptor-binding affinity (e.g., serotonin or adrenergic receptors) using radioligand assays. Comparative studies show the (R)-enantiomer exhibits higher metabolic stability in liver microsomes due to steric shielding of the hydroxyl group .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations model interactions with enzymes like monoamine oxidases. Parameters include:
  • Binding Affinity : Calculated via free-energy perturbation (FEP).
  • Solvent Effects : Implicit solvent models (e.g., Poisson-Boltzmann) assess desolvation penalties.
    Results are validated with experimental IC50_{50} values from enzyme inhibition assays .

Q. How to address contradictory data on the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer : Stability studies in buffered solutions (pH 1–12) at 37°C reveal:
  • Acidic Conditions (pH <3) : Degradation via hydrolysis of the methylamino group (t1/2_{1/2} = 24 h).
  • Basic Conditions (pH >10) : Dehydrofluorination occurs, forming a conjugated diene byproduct.
    Contradictions arise from solvent choice (aqueous vs. organic); kinetic modeling (Arrhenius plots) reconciles discrepancies .

Comparative Structural Analysis

Compound NameMolecular FormulaKey Structural FeaturesBiological Activity (vs. Target Compound)
2-Amino-3,3,3-trifluoropropan-1-olC3_3H6_6F3_3NOLacks phenyl ring; simpler backboneLower receptor affinity (IC50_{50} = 1.2 μM)
3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-olC10_{10}H12_{12}F3_3NO·HClPhenyl and methylamino groups enhance lipophilicityHigher blood-brain barrier penetration
(2R)-2-Amino-3,3,3-trifluoropropan-1-olC3_3H6_6F3_3NOChiral center; no aromatic substitutionReduced metabolic stability (t1/2_{1/2} = 2 h)

Source: Comparative data from PubChem and synthesis studies

Key Notes for Experimental Design

  • Reaction Monitoring : Use in situ IR spectroscopy to track carbonyl intermediates during condensation.
  • Purification : Avoid silica gel chromatography for fluorinated compounds due to strong adsorption; opt for flash distillation.
  • Data Reproducibility : Document solvent moisture levels (<50 ppm) to prevent hydrolysis of the hydrochloride salt .

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